1-(3-Bromophenyl)-3-methyl-4,5-dihydro-1h-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazolone family This compound is characterized by the presence of a bromophenyl group attached to a pyrazolone ring, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one typically involves the reaction of a suitable chalcone with hydrazine derivatives. One common method includes the condensation of 3-bromobenzaldehyde with acetophenone to form a chalcone intermediate, which is then cyclized with hydrazine hydrate under reflux conditions to yield the desired pyrazolone compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The pyrazolone ring can undergo oxidation to form corresponding pyrazole derivatives, while reduction reactions can modify the substituents on the ring.
Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed:
- Substituted pyrazolones
- Biaryl compounds
- Oxidized pyrazole derivatives
Scientific Research Applications
1-(3-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its anti-inflammatory, analgesic, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Pathways Involved: It can affect signaling pathways related to inflammation, pain, and microbial growth, leading to its therapeutic effects.
Comparison with Similar Compounds
1-(4-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Similar structure but with the bromine atom at the para position.
1-(3-Chlorophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one: Chlorine atom instead of bromine, affecting its reactivity and biological activity.
1-(3-Bromophenyl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one: Ethyl group instead of methyl, altering its physical and chemical properties.
Uniqueness: 1-(3-Bromophenyl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one stands out due to the specific positioning of the bromine atom, which influences its reactivity in substitution reactions and its potential biological activities. The presence of the bromine atom also enhances its ability to participate in coupling reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H9BrN2O |
---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5-methyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H9BrN2O/c1-7-5-10(14)13(12-7)9-4-2-3-8(11)6-9/h2-4,6H,5H2,1H3 |
InChI Key |
NPWJUFDKVLZEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.